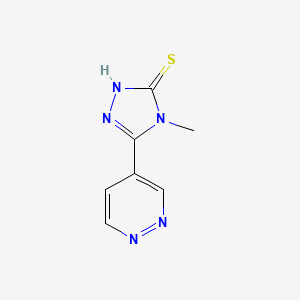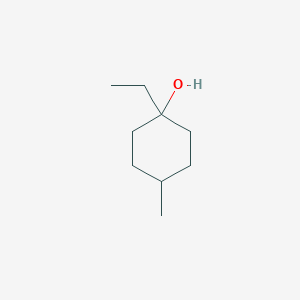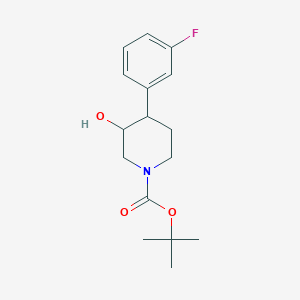
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring fused with a pyridazine ring, along with a thiol group, which contributes to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydrazinopyridazine with methyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridazine rings.
Substitution: The hydrogen atoms on the triazole or pyridazine rings can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under conditions such as reflux or catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects is often related to its ability to interact with specific molecular targets. For example, the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole and pyridazine rings may also interact with nucleic acids or other biomolecules, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its specific combination of the triazole and pyridazine rings with a thiol group. This unique structure imparts distinct reactivity and potential for diverse applications, making it a valuable compound for further research and development.
特性
分子式 |
C7H7N5S |
|---|---|
分子量 |
193.23 g/mol |
IUPAC名 |
4-methyl-3-pyridazin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H7N5S/c1-12-6(10-11-7(12)13)5-2-3-8-9-4-5/h2-4H,1H3,(H,11,13) |
InChIキー |
VWRZVBBBJDQJAZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NNC1=S)C2=CN=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)
![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)


![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)

![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)

![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)



